molecular formula C17H18ClN3O2S2 B2502601 Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215783-29-1

Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2502601
CAS No.: 1215783-29-1
M. Wt: 395.92
InChI Key: PWYYCNVIRSNBMY-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a heterocyclic compound featuring a furan-2-yl group linked to a piperazine ring via a methanone bridge. The piperazine moiety is further substituted with a thiazole ring bearing a thiophen-2-yl group at the 4-position, and the structure is stabilized as a hydrochloride salt.

Properties

IUPAC Name

furan-2-yl-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2.ClH/c21-17(14-3-1-9-22-14)20-7-5-19(6-8-20)11-16-18-13(12-24-16)15-4-2-10-23-15;/h1-4,9-10,12H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYYCNVIRSNBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that exhibits significant biological activity. Its complex structure, which includes a furan ring, thiazole moiety, and piperazine group, suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S with a molecular weight of approximately 358.47 g/mol. The presence of various functional groups contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₂S
Molecular Weight358.47 g/mol
CAS Number1421441-14-6
Melting PointNot available
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that compounds containing thiazole and piperazine structures often exhibit antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism of action typically involves the inhibition of specific protein kinases or the induction of apoptosis in cancer cells.

Antimicrobial Properties

Furan and thiophene derivatives are known for their antimicrobial activities. Studies have demonstrated that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The biological activity may be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

Some studies suggest that piperazine derivatives can exhibit neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells. This makes the compound a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Antitumor Activity Study : A study conducted on a series of thiazole-containing compounds demonstrated that modifications to the piperazine moiety significantly enhanced cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. Compounds with electron-donating groups on the phenyl ring exhibited lower IC50 values, indicating higher potency.
  • Antimicrobial Efficacy : In vitro tests showed that derivatives similar to furan-2-yl(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of furan-2-yl(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin can be attributed to:

  • Substituents on the piperazine ring : Modifications can enhance binding affinity to target proteins.
  • Electron-donating groups : These groups can increase lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Piperazine-Methanone Derivatives
  • Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Key Difference: The piperazine ring is substituted with a 4-(trifluoromethyl)phenyl group instead of the thiazole-thiophene system.
  • 4-(4-Aminophenyl)piperazin-1-ylmethanone Key Difference: A 4-aminophenyl group replaces the thiazole-thiophene substituent.
Thiazole/Thiophene-Modified Analogues
  • (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride Key Difference: The thiazole ring is substituted with a 4-fluorophenyl group instead of thiophen-2-yl. Impact: Fluorine atoms increase electronegativity and may enhance binding to aromatic residues in target proteins, but the absence of thiophene reduces sulfur-mediated interactions .
  • Furan-2-yl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride Key Difference: A thiadiazine ring replaces the thiazole moiety.

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Solubility (HCl Salt) Key Functional Groups
Target Compound Not reported ~453.9* High (ionic form) Furan, thiazole, thiophene
Compound 21 Not reported 368.3 Moderate Thiophene, trifluoromethyl
Compound 11a (Urea derivative) 190–192 484.2 Low (neutral urea) Urea, hydrazinyl
9ed (Imidazothiazole derivative) >350 483.0 Very low Imidazothiazole, sulfonyl

*Estimated based on molecular formula.

Key Differentiators of the Target Compound

Dual Heterocyclic System : The combination of thiophene and thiazole creates a planar, conjugated system, favoring interactions with aromatic protein residues.

Hydrochloride Salt : Enhances aqueous solubility and bioavailability compared to neutral analogues like urea derivatives .

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